molecular formula C21H18BrN3O2S B2489580 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole CAS No. 1115989-71-3

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2489580
CAS No.: 1115989-71-3
M. Wt: 456.36
InChI Key: MDJXANPHHJEALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H18BrN3O2S and its molecular weight is 456.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Pharmacological Significance

The structural uniqueness of the 1,2,4-oxadiazole ring, as seen in the compound , contributes significantly to its biological activities. Research highlights the 1,2,4-oxadiazole ring's potential for effective binding with various enzymes and receptors in biological systems, owing to its ability to participate in numerous weak interactions. This interaction is critical for a range of bioactivities, making oxadiazole derivatives an interesting topic for scientists in medicinal chemistry. Particularly, these derivatives have shown extensive therapeutic potency and are utilized in treating various ailments, thereby holding significant developmental value (Verma et al., 2019).

Biological Activities and Medicinal Applications

1,3,4-Thiadiazole and oxadiazole heterocycles, which share structural similarities with the compound in focus, are identified as pharmacophore scaffolds with a wide range of pharmacological potentials. These heterocycles, due to their diverse chemical modification possibilities, are crucial in expressing pharmacological activity. They are considered significant heterocyclic fragments for constructing drug-like molecules due to their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their combination with various heterocycles often leads to a synergistic effect, enhancing their pharmacological potential (Lelyukh, 2019).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of oxadiazole derivatives, including 1,2,4-oxadiazole, have been a subject of extensive research. Their favorable physical, chemical, and pharmacokinetic properties significantly amplify their pharmacological activity through hydrogen bond interactions with biomacromolecules. Oxadiazole derivatives exhibit a broad spectrum of activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties, making them valuable in various pharmacological applications (Wang et al., 2022).

Mechanism of Action

Future Directions

Thiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their biological activities, with the aim of developing new therapeutic agents .

Properties

IUPAC Name

5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O2S/c1-2-11-26-17-9-5-15(6-10-17)21-24-19(27-25-21)12-20-23-18(13-28-20)14-3-7-16(22)8-4-14/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJXANPHHJEALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.